(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Description
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a diazinane trione core
Properties
IUPAC Name |
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-30-17-10-7-15(8-11-17)14-26-23(28)20(22(27)25-24(26)29)13-16-9-12-21(31-2)19-6-4-3-5-18(16)19/h3-13H,14H2,1-2H3,(H,25,27,29)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDGUMIYSADHC-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OC)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C4=CC=CC=C34)OC)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the naphthalene and phenyl components, followed by their integration into the diazinane trione structure. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of key intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Reduction: Reductive alkylation using organolithium reagents can produce acetylene derivatives.
Substitution: Substitution reactions involving halogenated intermediates are also common.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3 . Reaction conditions often involve ambient temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include acetylene derivatives, quaternary ammonium cations, and other substituted organic compounds .
Scientific Research Applications
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may bind to DNA or proteins, leading to transcriptional regulation and other cellular effects . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Steviol Glycosides: These compounds share a similar complexity in their molecular structures and are used as sweeteners.
2-Methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxyacetic acid: This compound is used in the regulation of central inflammation and shares some structural similarities.
Uniqueness
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a naphthalene ring and a diazinane trione core, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
